3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254344
InChI: InChI=1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
SMILES:
Molecular Formula: C10H19ClO3S
Molecular Weight: 254.77 g/mol

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18254344

Molecular Formula: C10H19ClO3S

Molecular Weight: 254.77 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride -

Specification

Molecular Formula C10H19ClO3S
Molecular Weight 254.77 g/mol
IUPAC Name 3-cyclohexyloxy-2-methylpropane-1-sulfonyl chloride
Standard InChI InChI=1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
Standard InChI Key QSNSIKCCNDBFPP-UHFFFAOYSA-N
Canonical SMILES CC(COC1CCCCC1)CS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-(cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride comprises a propane backbone substituted with a methyl group at the second carbon, a cyclohexyl ether group at the third carbon, and a sulfonyl chloride group at the first carbon. The cyclohexyl ring introduces significant steric bulk, which influences both the compound’s reactivity and solubility.

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₉ClO₃S
Molecular Weight254.78 g/mol
IUPAC Name3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride
Boiling Point~210–230°C (estimated)
SolubilityLow in water; soluble in dichloromethane, THF

The cyclohexyl group enhances lipophilicity, rendering the compound more soluble in non-polar solvents compared to linear analogs. This property is advantageous in reactions requiring anhydrous conditions .

Synthesis and Optimization

The synthesis of 3-(cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride typically involves a multi-step process, leveraging established methodologies for sulfonyl chloride preparation.

Sulfonation of Alcohol Precursors

The most common route begins with 3-(cyclohexyloxy)-2-methylpropan-1-ol, which undergoes sulfonation using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically conducted at 0–5°C to minimize side reactions such as hydrolysis or elimination :

3-(Cyclohexyloxy)-2-methylpropan-1-ol+SOCl2DMF (cat.)3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride+HCl+SO2\text{3-(Cyclohexyloxy)-2-methylpropan-1-ol} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.)}} \text{3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride} + \text{HCl} + \text{SO}_2

Optimization Notes:

  • Catalysis: Dimethylformamide (DMF) accelerates the reaction by stabilizing intermediates.

  • Purification: Fractional distillation under reduced pressure or recrystallization from hexane/ethyl acetate mixtures yields high-purity product .

Mitsunobu Reaction for Ether Formation

An alternative approach involves constructing the cyclohexyl ether moiety via a Mitsunobu reaction, followed by sulfonation. This method is particularly useful for introducing diverse ether substituents :

Phenol derivative+CyclohexanolDIAD, TPP3-(Cyclohexyloxy)-2-methylpropan-1-olSOCl2Target Compound\text{Phenol derivative} + \text{Cyclohexanol} \xrightarrow{\text{DIAD, TPP}} \text{3-(Cyclohexyloxy)-2-methylpropan-1-ol} \xrightarrow{\text{SOCl}_2} \text{Target Compound}

Reagents:

  • DIAD (Diisopropyl azodicarboxylate)

  • TPP (Triphenylphosphine)

Reactivity and Mechanistic Insights

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. The cyclohexyl ether group moderates reactivity through steric hindrance, which can enhance selectivity in certain transformations.

Sulfonamide Formation

Reaction with primary or secondary amines proceeds via nucleophilic displacement of chloride, forming sulfonamides:

R-NH2+3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chlorideBaseR-NH-SO2(CH(CH₃))CH₂-O-Cyclohexyl+HCl\text{R-NH}_2 + \text{3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride} \xrightarrow{\text{Base}} \text{R-NH-SO}_2-\text{(CH(CH₃))CH₂-O-Cyclohexyl} + \text{HCl}

Conditions:

  • Base: Pyridine or DMAP (4-dimethylaminopyridine) neutralizes HCl, driving the reaction to completion.

  • Solvent: Dichloromethane or THF.

Yield Optimization:

BaseTemperatureYield
Pyridine25°C70%
DMAP0°C85%

The steric bulk of the cyclohexyl group reduces reaction rates compared to less hindered analogs but improves regioselectivity in polyfunctional substrates .

Cross-Coupling Reactions

The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl sulfones:

Ar-B(OH)2+3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloridePd catalystAr-SO2(CH(CH₃))CH₂-O-Cyclohexyl+B(OH)2Cl\text{Ar-B(OH)}_2 + \text{3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride} \xrightarrow{\text{Pd catalyst}} \text{Ar-SO}_2-\text{(CH(CH₃))CH₂-O-Cyclohexyl} + \text{B(OH)}_2\text{Cl}

Catalyst Systems:

CatalystLigandYield
Pd(PPh₃)₄None60%
Pd(OAc)₂XPhos78%

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing sulfonamide-based therapeutics. For example, it has been employed in the development of cytoprotective agents targeting mitochondrial bioenergetics .

Case Study – Cytoprotective Noviomimetics:

  • Target: KU-1202 analogs with enhanced metabolic stability.

  • Role: The cyclohexyl ether moiety improves lipophilicity, facilitating blood-brain barrier penetration.

  • Outcome: Derivatives demonstrated a 40% increase in mitochondrial ATP production in neuronal cell lines .

Material Science Applications

Sulfonyl chlorides are utilized in polymer modification and metal-organic framework (MOF) synthesis. The cyclohexyl group enhances thermal stability in polymeric sulfonamides, as evidenced by thermogravimetric analysis (TGA):

PolymerDecomposition Temperature (°C)
Linear sulfonamide220
Cyclohexyl variant290
SolventHalf-Life (25°C)
Water2 minutes
THF24 hours

Comparative Analysis with Structural Analogs

Reactivity Trends

CompoundSulfonylation EfficiencyHydrolysis Rate
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chlorideModerateLow
Methanesulfonyl chlorideHighHigh
Tosyl chlorideHighModerate

The cyclohexyl group’s steric hindrance reduces electrophilicity at sulfur, slowing both desired reactions and hydrolysis .

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